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Compound of Interest

Compound Name: 2-Tert-butylphenol

Cat. No.: B146161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
tert-butylphenol, a significant organic compound utilized in various industrial applications,

including the synthesis of antioxidants and fragrances. This document outlines the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly

structured tables and details the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for 2-tert-butylphenol.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Assignments for 2-tert-butylphenol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2 - 6.7 Multiplet 4H
Aromatic protons (Ar-

H)

~4.8 Singlet 1H Hydroxyl proton (-OH)

~1.4 Singlet 9H
tert-butyl protons (-

C(CH₃)₃)

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and

concentration. The hydroxyl proton signal may be broad and its position is also solvent-

dependent.

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for 2-tert-butylphenol

Chemical Shift (ppm) Assignment

~152 C-OH (aromatic)

~136 C-C(CH₃)₃ (aromatic)

~127 Aromatic CH

~126 Aromatic CH

~118 Aromatic CH

~115 Aromatic CH

~34 Quaternary C of tert-butyl

~29 CH₃ of tert-butyl

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
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A standard protocol for obtaining NMR spectra of 2-tert-butylphenol is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 2-tert-butylphenol in 0.6-0.8 mL

of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a relaxation delay of 1-5 seconds between scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of the ¹³C isotope.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier

transformation, followed by phase and baseline corrections to obtain the final spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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